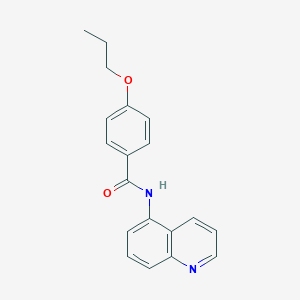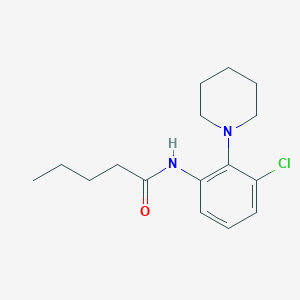![molecular formula C21H19ClN2O5 B244465 N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244465.png)
N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide (CEB-F) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CEB-F is a furamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in cancer cell growth and proliferation. N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression and cell differentiation. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have significant biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to modulate the expression of various genes involved in cancer cell growth and proliferation, including cyclin D1, Bcl-2, and p21.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has several advantages for lab experiments, including its potency and specificity for cancer cells, its ability to induce cell cycle arrest and apoptosis, and its potential for use in combination therapy with other anticancer agents. However, N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide also has limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide, including the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the optimization of its pharmacological properties. Further studies are needed to determine the optimal dosage and administration of N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide for its potential use in clinical settings. Additionally, the potential applications of N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide in the treatment of other diseases and disorders, such as inflammation and pain, should be explored.
Synthesemethoden
N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been synthesized using various methods, including the reaction of 3-chloro-4-ethoxybenzoic acid with 4-methoxyaniline, followed by the reaction of the resulting product with furan-2-carboxylic acid. The final product is obtained through the condensation reaction of the intermediate product with furfurylamine. Other methods include the reaction of 3-chloro-4-ethoxybenzoyl chloride with 4-methoxyaniline, followed by the reaction of the resulting product with furfurylamine.
Wissenschaftliche Forschungsanwendungen
N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been studied extensively for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential applications in the treatment of inflammation, pain, and neurological disorders.
Eigenschaften
Molekularformel |
C21H19ClN2O5 |
|---|---|
Molekulargewicht |
414.8 g/mol |
IUPAC-Name |
N-[3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O5/c1-3-28-17-8-6-13(11-15(17)22)20(25)24-16-12-14(7-9-18(16)27-2)23-21(26)19-5-4-10-29-19/h4-12H,3H2,1-2H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
PLTNHPNGRUIRJB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244389.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)